molecular formula C9H7BrO2 B1283439 6-(Bromomethyl)isobenzofuran-1(3H)-one CAS No. 177166-15-3

6-(Bromomethyl)isobenzofuran-1(3H)-one

Cat. No.: B1283439
CAS No.: 177166-15-3
M. Wt: 227.05 g/mol
InChI Key: VHRAMLJMWLDMGS-UHFFFAOYSA-N
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Description

6-(Bromomethyl)isobenzofuran-1(3H)-one is a chemical compound belonging to the isobenzofuran family. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings . This compound is characterized by the presence of a bromomethyl group at the 6-position of the isobenzofuran-1(3H)-one structure.

Scientific Research Applications

6-(Bromomethyl)isobenzofuran-1(3H)-one has several applications in scientific research:

Future Directions

Novel 3,6-disubstituted isobenzofuran-1(3H)-ones have been designed, synthesized, and evaluated in vitro as inhibitors of monoamine oxidases A and B . This suggests that there may be potential for future research and development in this area.

Preparation Methods

The synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one typically involves the bromination of isobenzofuran-1(3H)-one derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to achieve the desired bromomethylation .

Chemical Reactions Analysis

6-(Bromomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form isobenzofuran-1(3H)-one derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Comparison with Similar Compounds

6-(Bromomethyl)isobenzofuran-1(3H)-one can be compared with other isobenzofuran derivatives such as:

Properties

IUPAC Name

6-(bromomethyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRAMLJMWLDMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CBr)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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